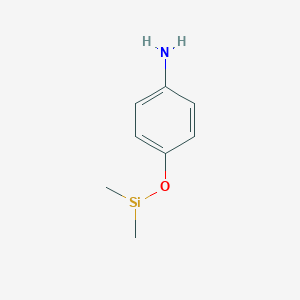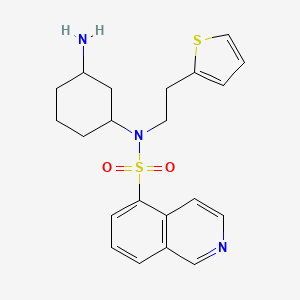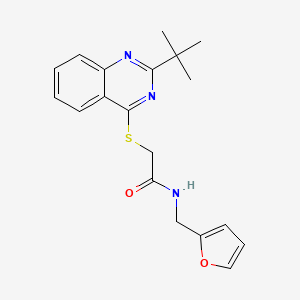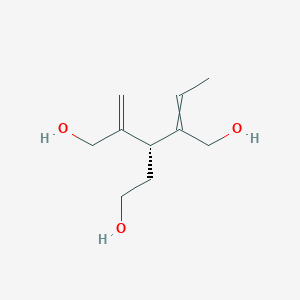![molecular formula C19H20BrNOSi B12592224 Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-36-9](/img/structure/B12592224.png)
Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- is a complex organic compound that features a benzamide core substituted with a 2-bromophenyl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the 2-Bromophenyl Group: This step involves the bromination of the benzamide core using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Trimethylsilyl-Ethynyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-bromo-N-methyl-
- Benzamide, N-(4-bromophenyl)-2-methyl-
- Benzamide, o-bromo-
Uniqueness
Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- is unique due to the presence of both the 2-bromophenyl and trimethylsilyl-ethynyl groups. These substituents confer distinct chemical properties, such as increased reactivity and enhanced lipophilicity, which are not observed in similar compounds.
Properties
CAS No. |
646029-36-9 |
|---|---|
Molecular Formula |
C19H20BrNOSi |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C19H20BrNOSi/c1-23(2,3)14-13-21(15-17-11-7-8-12-18(17)20)19(22)16-9-5-4-6-10-16/h4-12H,15H2,1-3H3 |
InChI Key |
VDIGIWZNVVKTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN(CC1=CC=CC=C1Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)





![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)


![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)
![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)


![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)
